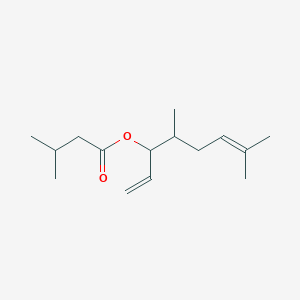
Isovaleric acid (4,7-dimethyl-1,6-octadien-3-YL) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isovaleric acid (4,7-dimethyl-1,6-octadien-3-YL) ester, also known as geranyl isovalerate, is an organic compound with the chemical formula C15H26O2. It is a colorless to pale yellow liquid with a pleasant, fruity aroma reminiscent of apples and pineapples. This compound is naturally found in essential oils such as eucalyptus oil and is commonly used in the fragrance and flavor industry .
准备方法
Synthetic Routes and Reaction Conditions
Isovaleric acid (4,7-dimethyl-1,6-octadien-3-YL) ester is primarily synthesized through an esterification reaction. The most common method involves the reaction of geraniol (3,7-dimethyl-2,6-octadien-1-ol) with isovaleric acid (3-methylbutanoic acid) under azeotropic conditions. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux to remove water and drive the reaction to completion .
Industrial Production Methods
In industrial settings, the esterification process is scaled up using continuous reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of geraniol and isovaleric acid to the desired ester. The product is then purified through distillation to remove any unreacted starting materials and by-products .
化学反应分析
Types of Reactions
Isovaleric acid (4,7-dimethyl-1,6-octadien-3-YL) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
Oxidation: Geranyl isovalerate can be oxidized to form geranyl aldehyde or geranic acid.
Reduction: Reduction of the ester yields geraniol.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
科学研究应用
Isovaleric acid (4,7-dimethyl-1,6-octadien-3-YL) ester has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use in aromatherapy for stress relief and relaxation.
Industry: It is widely used in the fragrance and flavor industry to impart fruity and floral notes to perfumes, cosmetics, and food products
作用机制
The mechanism by which isovaleric acid (4,7-dimethyl-1,6-octadien-3-YL) ester exerts its effects is primarily through its interaction with olfactory receptors. The compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its characteristic fruity aroma. Additionally, its antimicrobial properties are believed to be due to its ability to disrupt microbial cell membranes .
相似化合物的比较
Isovaleric acid (4,7-dimethyl-1,6-octadien-3-YL) ester can be compared with other similar esters, such as:
Linalyl isovalerate: Similar fruity aroma but derived from linalool and isovaleric acid.
Geranyl acetate: Another ester with a floral aroma, synthesized from geraniol and acetic acid.
Citronellyl isovalerate: Derived from citronellol and isovaleric acid, with a citrus-like aroma.
These compounds share similar structural features and are used in the fragrance and flavor industry, but each has unique olfactory properties that make them suitable for different applications .
属性
分子式 |
C15H26O2 |
|---|---|
分子量 |
238.37 g/mol |
IUPAC 名称 |
4,7-dimethylocta-1,6-dien-3-yl 3-methylbutanoate |
InChI |
InChI=1S/C15H26O2/c1-7-14(13(6)9-8-11(2)3)17-15(16)10-12(4)5/h7-8,12-14H,1,9-10H2,2-6H3 |
InChI 键 |
HEFIQLWSSMNWLQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(=O)OC(C=C)C(C)CC=C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



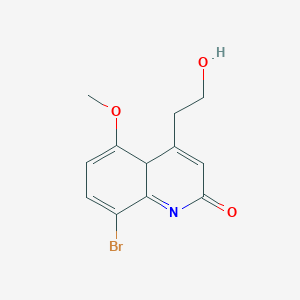
![Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12342419.png)
![5-(3-chloroanilino)-N-[(3-chlorophenyl)methyl]triazolidine-4-carboxamide](/img/structure/B12342425.png)

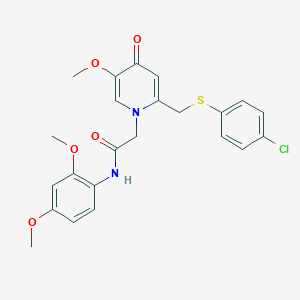
![2-(4-Chloro-2-{[(5Z)-4-imino-2-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-chlorophenyl)acetamide](/img/structure/B12342434.png)
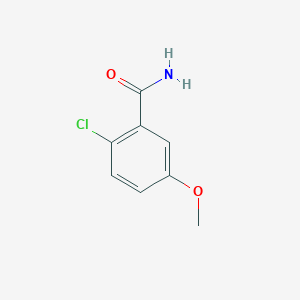

![2-({[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)-3,4-dihydropyrimidin-4-one](/img/structure/B12342458.png)
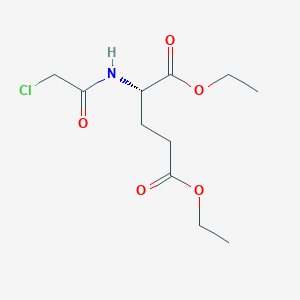
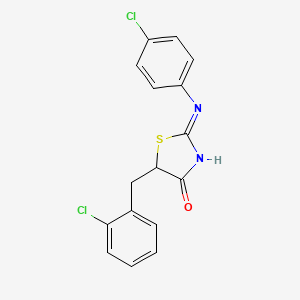
![ethyl 2-{2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}benzoate](/img/structure/B12342475.png)

